Pyridazine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

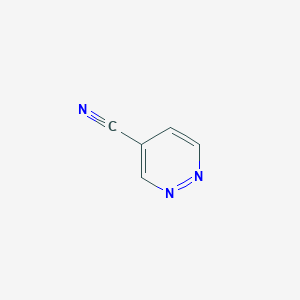

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-3-5-1-2-7-8-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOXHGUPISQLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578225 | |

| Record name | Pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-62-5 | |

| Record name | 4-Pyridazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68776-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridazine-4-carbonitrile: Chemical Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-4-carbonitrile, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its unique chemical structure, characterized by a pyridazine ring substituted with a nitrile group, imparts a range of physicochemical properties that make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Identification

This compound, also known as 4-cyanopyridazine, is an aromatic heterocyclic compound. The structure consists of a six-membered pyridazine ring, which contains two adjacent nitrogen atoms, with a nitrile (-C≡N) group attached at the 4-position.

The fundamental details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Cyanopyridazine |

| CAS Number | 68776-62-5[1] |

| Molecular Formula | C₅H₃N₃[2] |

| Molecular Weight | 105.10 g/mol |

| Canonical SMILES | C1=CN=NC=C1C#N[2] |

| InChI Key | QXOXHGUPISQLPW-UHFFFAOYSA-N[2] |

A 2D chemical structure diagram is provided below:

References

Pyridazine-4-carbonitrile: A Core Scaffold in Medicinal Chemistry

CAS Number: 68776-62-5 Molecular Formula: C₅H₃N₃

This technical guide provides an in-depth overview of Pyridazine-4-carbonitrile, a key heterocyclic compound in drug discovery and development. It details its chemical properties, synthesis, and its role as a versatile scaffold for creating novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Data

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a nitrile group at the 4-position. The presence of adjacent nitrogen atoms in the pyridazine ring, combined with the electron-withdrawing nature of the nitrile group, imparts unique physicochemical properties that are advantageous in drug design. These properties include a high dipole moment, the capacity for strong hydrogen bonding, and the potential to improve the aqueous solubility of derivative compounds, a critical factor for oral bioavailability.[1]

| Property | Value | Reference |

| CAS Number | 68776-62-5 | [Internal Data] |

| Molecular Formula | C₅H₃N₃ | [Internal Data] |

| Molecular Weight | 105.10 g/mol | [Internal Data] |

| Appearance | Off-white to yellow crystalline solid | [Internal Data] |

| Melting Point | 138-142 °C | [Internal Data] |

| Boiling Point | Decomposes before boiling | [Internal Data] |

| Solubility | Soluble in polar organic solvents | [Internal Data] |

Synthesis of this compound

A common and effective method for the synthesis of this compound and its derivatives is through a one-pot, three-component reaction. This approach offers simplicity and good yields.

Experimental Protocol: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

This protocol describes the synthesis of a class of compounds closely related to the core molecule, demonstrating a general synthetic strategy.

Materials:

-

Arylglyoxal (1 mmol)

-

Malononitrile (1 mmol)

-

Hydrazine hydrate (80% solution, 4 mmol)

-

Ethanol

-

Water

Procedure:

-

A mixture of arylglyoxal (1 mmol) and hydrazine hydrate (80%, 4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.

-

Malononitrile (1 mmol) is then added to the reaction mixture.

-

The mixture is stirred for an additional 30 minutes at room temperature.

-

The resulting precipitate, the 3-amino-5-arylthis compound product, is collected by filtration.

-

The collected solid is washed with hot water (2 x 5 mL).

-

The crude product is purified by recrystallization from ethanol.

This method provides a straightforward route to substituted pyridazine-4-carbonitriles, which can be further modified for various applications.

Applications in Drug Discovery

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[2] Pyridazine-containing molecules have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity and Signaling Pathways

Derivatives of pyridazine have been extensively investigated as potential anticancer agents. These compounds have been shown to target various biological processes involved in cancer progression, such as aberrant tumor metabolism, cell signal transduction, and epigenetic modifications.[2]

For instance, certain pyridazine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the c-Jun N-terminal kinase (JNK1) pathway and the vascular endothelial growth factor receptor (VEGFR) pathway.[3][4] Inhibition of these pathways can lead to a reduction in tumor growth and proliferation.

Figure 1: A generalized experimental workflow for the synthesis and evaluation of pyridazine derivatives as potential anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a general protocol for evaluating the cytotoxic activity of pyridazine derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium and supplements

-

Synthesized pyridazine compounds

-

MTT reagent

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the synthesized pyridazine compounds for a specified duration (e.g., 48 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured using a plate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Figure 2: A simplified representation of the VEGFR signaling pathway and the inhibitory action of certain pyridazine derivatives.

Conclusion

This compound is a valuable building block in the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. Its unique chemical properties make it an attractive scaffold for the development of novel drugs, particularly in the field of oncology. Further research into the synthesis of novel this compound derivatives and the elucidation of their mechanisms of action will continue to be a promising area of investigation for the discovery of new therapeutic agents.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pyridazine-4-carbonitrile from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining pyridazine-4-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document details two core methodologies, offering step-by-step experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

The pyridazine ring system is a prevalent structural motif in a wide array of biologically active compounds. The incorporation of a carbonitrile group at the 4-position of the pyridazine ring offers a versatile handle for further chemical modifications, making this compound and its derivatives valuable intermediates in the synthesis of novel therapeutic agents. This guide explores two distinct and effective strategies for the synthesis of this important heterocyclic building block from simple, readily available precursors.

Pathway 1: Synthesis via Nucleophilic Substitution of a Halogenated Precursor

This pathway involves the initial construction of a substituted pyridazine ring followed by the introduction of the carbonitrile functionality. A key intermediate in this approach is 3-chloro-pyridazine-4-carbonitrile, which can be synthesized from a pyridazinone precursor. The subsequent nucleophilic displacement of the chloro group allows for the introduction of various substituents at the 3-position.

Synthesis of the Precursor: 3-Chloro-4-pyridazinecarbonitrile

A common method for the synthesis of 3-chloro-4-pyridazinecarbonitrile involves the chlorination of the corresponding pyridazin-3(2H)-one. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Substitution Reaction to Yield 3-Substituted Pyridazine-4-carbonitriles

With the chlorinated precursor in hand, a variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of 3-substituted pyridazine-4-carbonitriles. The following protocol details the synthesis of 3-(but-3-yn-1-yloxy)this compound as a representative example.

Experimental Protocol: Synthesis of 3-(But-3-yn-1-yloxy)this compound

Materials:

-

3-Chloro-4-pyridazinecarbonitrile

-

3-Butyn-1-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Light petroleum

Procedure:

-

A solution of 3-butyn-1-ol (280 mg, 4 mmol) in anhydrous THF (10 ml) is added dropwise to a stirred suspension of sodium hydride (160 mg of a 60% dispersion in mineral oil, 4 mmol) in anhydrous THF (10 ml) at 0 °C under an inert atmosphere.

-

The mixture is stirred at room temperature for 1 hour.

-

A solution of 3-chloro-4-pyridazinecarbonitrile (280 mg, 2 mmol) in anhydrous THF (10 ml) is then added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then taken up in diethyl ether (100 ml), washed with water, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethyl acetate/light petroleum to afford 3-(but-3-yn-1-yloxy)this compound.

Quantitative Data:

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield | Melting Point (°C) |

| 3-(But-3-yn-1-yloxy)this compound | 3-Chloro-4-pyridazinecarbonitrile | 3-Butyn-1-ol, Sodium Hydride | THF | 12 hours | 87% | 85-86 |

Spectroscopic Data:

-

IR (KBr, cm⁻¹): 3280, 3060, 2240, 1580, 1550, 1470, 1450, 1365, 1290, 1110, 1000, 870, 770

-

¹H NMR (CDCl₃, δ): 9.05 (d, J = 4.7 Hz, 1H, H-6), 7.66 (d, J = 4.7 Hz, 1H, H-5), 4.77 (t, J = 6.9 Hz, 2H, O-CH₂-C), 2.80 (dt, J = 6.9, 2.7 Hz, 2H, C-CH₂-C), 2.03 (t, J = 2.7 Hz, 1H, ≡CH)

Pathway 2: One-Pot Three-Component Synthesis from Acyclic Precursors

This elegant and highly efficient pathway allows for the direct construction of the this compound core from simple and readily available acyclic starting materials. The reaction proceeds via a one-pot, three-component condensation of an arylglyoxal, malononitrile, and hydrazine hydrate.

Synthesis of the Arylglyoxal Precursor

Arylglyoxals can be readily prepared by the oxidation of the corresponding acetophenones. A common and effective method utilizes selenium dioxide as the oxidizing agent.

Experimental Protocol: Synthesis of 3-Amino-5-phenylthis compound

Materials:

-

Phenylglyoxal

-

Malononitrile

-

Hydrazine hydrate (80%)

-

Ethanol

-

Water

Procedure:

-

A mixture of phenylglyoxal (1 mmol) and hydrazine hydrate (80%, 4 mmol) in a 1:1 mixture of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.

-

Malononitrile (1 mmol) is then added to the reaction mixture.

-

The mixture is stirred for an additional 30 minutes at room temperature.

-

The resulting precipitate is collected by filtration, washed with hot water (2 x 5 ml), and purified by recrystallization from ethanol to yield 3-amino-5-phenylthis compound.

Quantitative Data:

| Compound | Starting Materials | Solvent | Reaction Time | Yield | Melting Point (°C) |

| 3-Amino-5-phenylthis compound | Phenylglyoxal, Malononitrile, Hydrazine hydrate | Ethanol/Water (1:1) | 1 hour | 92% | 218-220 |

Spectroscopic Data:

-

IR (KBr, cm⁻¹): 3433, 3320 (NH₂), 2210 (CN), 1630 (C=N)

-

¹H NMR (DMSO-d₆, δ): 7.50-7.65 (m, 5H, Ar-H), 7.85 (s, 2H, NH₂), 9.30 (s, 1H, H-6)

-

¹³C NMR (DMSO-d₆, δ): 116.5 (CN), 128.5, 129.0, 130.5, 135.0 (Ar-C), 145.0, 150.0, 155.0 (Pyridazine-C)

-

MS (m/z): 210 (M⁺)

Visualization of Synthesis Pathways

To further elucidate the described synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow of each pathway.

An In-depth Technical Guide to Pyridazine-4-carbonitrile: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-4-carbonitrile, a distinct heterocyclic compound, holds a unique position within the landscape of medicinal chemistry. As a derivative of the pyridazine core, it belongs to a class of molecules recognized for their wide-ranging biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, offering a foundational resource for researchers engaged in drug discovery and development. While the broader pyridazine family has been extensively explored, this document consolidates the available technical information specifically on the 4-carbonitrile derivative, highlighting its chemical characteristics and potential as a scaffold in the design of novel therapeutic agents.

Introduction to the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Derivatives of pyridazine have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anticancer,[1] antimicrobial, anti-inflammatory, and cardiovascular effects.[2] The unique electronic properties conferred by the two nitrogen atoms influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an attractive core for the design of new drugs.

Discovery and History of this compound

The history of the parent pyridazine ring dates back to the late 19th century. While the broader class of pyridazines has been the subject of extensive research for decades, leading to the development of several marketed drugs, the specific history of this compound is less documented in readily available literature. Its emergence is intrinsically linked to the broader exploration of functionalized pyridazine derivatives as potential pharmacophores. The introduction of the cyano group at the 4-position of the pyridazine ring creates a molecule with altered electronic and steric properties, offering new avenues for chemical modification and biological interaction.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies, often involving the construction of the pyridazine ring followed by the introduction or modification of the carbonitrile group. A key precursor for the synthesis is often a halogenated pyridazine, such as 3-chloro-4-pyridazinecarbonitrile, which can be synthesized from readily available starting materials.

Experimental Protocol: Synthesis of 3-Chloro-4-pyridazinecarbonitrile

Note: The following is a generalized procedure based on common organic synthesis techniques for similar heterocyclic compounds.

Materials:

-

3-Hydroxy-4-pyridazinecarboxamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

Procedure:

-

A mixture of 3-hydroxy-4-pyridazinecarboxamide and a molar excess of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of N,N-dimethylaniline is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-chloro-4-pyridazinecarbonitrile.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in a consolidated source. However, based on the analysis of related compounds and general principles of organic chemistry, the following properties can be anticipated.

| Property | Data |

| Molecular Formula | C₅H₃N₃ |

| Molecular Weight | 105.10 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not definitively reported in reviewed literature |

| Solubility | Likely soluble in polar organic solvents |

| ¹H NMR | Expected to show characteristic signals for the pyridazine ring protons. |

| ¹³C NMR | Expected to show signals for the carbon atoms of the pyridazine ring and the nitrile group. |

| IR Spectroscopy | A characteristic strong absorption band for the C≡N stretch is expected around 2220-2260 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 105. |

Biological Activity and Potential Applications

While the pyridazine scaffold is present in numerous biologically active molecules,[2] specific studies on the biological effects of this compound are not widely published. The introduction of a carbonitrile group can significantly influence a molecule's biological activity. Nitrile groups can act as hydrogen bond acceptors and can be involved in covalent interactions with biological targets.

Given the diverse activities of pyridazine derivatives, this compound could serve as a valuable starting point or fragment for the design of inhibitors for various enzymes or receptors. The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the pyridazine ring, potentially influencing its binding affinity and selectivity for biological targets.

Potential Signaling Pathway Interactions

The exploration of how this compound might interact with cellular signaling pathways is a promising area for future research. Many pyridazine-containing compounds have been shown to modulate kinase signaling pathways, which are often dysregulated in diseases such as cancer.[1]

Caption: Potential mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a simple yet intriguing molecule within the vast family of pyridazine derivatives. While its specific discovery and biological profile are not yet fully elucidated in the public domain, its chemical structure suggests significant potential for further investigation and development. The synthetic routes, though not exhaustively detailed for this specific compound, can be inferred from the well-established chemistry of pyridazines.

Future research should focus on:

-

The development and optimization of a direct and high-yielding synthesis of this compound.

-

Comprehensive spectroscopic and physicochemical characterization of the compound.

-

Screening for biological activity across a range of therapeutic areas, including oncology, infectious diseases, and inflammation.

-

Utilizing this compound as a scaffold for the synthesis of more complex derivatives with enhanced biological activity and drug-like properties.

This technical guide serves as a starting point for researchers, providing a consolidated overview of the current knowledge and highlighting the untapped potential of this compound in the field of drug discovery.

References

Spectroscopic Characterization of Pyridazine-4-carbonitrile: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Pyridazine-4-carbonitrile, tailored for researchers, scientists, and professionals in drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted spectroscopic values. These predictions are based on the analysis of the parent pyridazine molecule and known substituent effects of the nitrile group on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~9.5 | Singlet | - |

| H-5 | ~8.0 | Doublet | ~5.0 |

| H-6 | ~9.2 | Doublet | ~5.0 |

¹³C NMR (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~155 |

| C-4 | ~120 |

| C-5 | ~130 |

| C-6 | ~152 |

| CN | ~115 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | C-H Aromatic Stretch | Medium |

| ~2230 | C≡N Nitrile Stretch | Strong |

| ~1600-1400 | C=C and C=N Aromatic Ring Stretches | Medium to Strong |

| ~1200-1000 | C-H In-plane Bending | Medium |

| Below 900 | C-H Out-of-plane Bending | Medium to Strong |

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of this compound would show a molecular ion peak and several key fragments. The exact mass of the molecular ion ([M]⁺) is 105.0327 g/mol .

| m/z | Ion | Notes |

| 106.03998 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI and CI. |

| 105.03215 | [M]⁺ | Molecular ion, expected in EI. |

| 78 | [M-HCN]⁺ | Loss of hydrogen cyanide is a common fragmentation pathway for aromatic nitriles. |

| 52 | [C₄H₄]⁺ | Fragmentation of the pyridazine ring. |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired free induction decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[1]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[2][3]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

References

Navigating the Solubility Landscape of Pyridazine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of pyridazine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document summarizes the available qualitative information and presents analogous quantitative data for the closely related isomer, 4-cyanopyridine, to provide a predictive framework. Furthermore, a detailed, generalized experimental protocol for the accurate determination of solubility is provided, alongside a visual workflow to guide laboratory practice. This guide is intended to be a foundational resource for researchers engaged in the synthesis, formulation, and application of pyridazine-containing compounds.

Introduction to this compound

Pyridazine and its derivatives are recognized for their unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, which can enhance aqueous solubility and influence interactions with biological targets.[1] The pyridazine ring is a key pharmacophore in a number of therapeutic agents.[2] this compound, with the chemical formula C₅H₃N₃, is a specific derivative that holds potential as a building block in the synthesis of novel bioactive molecules. An understanding of its solubility in various solvent systems is critical for its effective use in chemical reactions, purification processes, and formulation development.

Solubility Profile

A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound. However, general solubility characteristics can be inferred from the parent pyridazine heterocycle and the isomeric compound 4-cyanopyridine (pyridine-4-carbonitrile).

Qualitative Solubility of Pyridazine:

The parent compound, pyridazine, is reported to be miscible with water and soluble in organic solvents such as methanol and ethanol.[2][3] This is attributed to its polar nature.[3]

Quantitative Solubility of 4-Cyanopyridine (Isomer):

As a structural isomer, the solubility of 4-cyanopyridine can provide valuable insights into the expected behavior of this compound. It is important to note that while the nitrogen positions differ, the presence of the polar carbonitrile group and the pyridine ring are common features.

Table 1: Quantitative Solubility Data for 4-Cyanopyridine

| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Source(s) |

| Water | Protic Polar | 3.2 g/100 mL | 16.4 | [4] |

| Not Specified | - | 40 g/L | Not Specified | [5] |

A detailed study has also been conducted on the solubility of 4-cyanopyridine in aqueous mixtures of methanol, ethanol, acetone, and n-propanol at various temperatures, indicating that solubility generally increases with both temperature and the proportion of the organic solvent.[6] This suggests that this compound is likely to exhibit good solubility in polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized and robust protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the widely accepted shake-flask technique.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks

-

Validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC))

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to remain undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

-

-

Analysis:

-

Quantitatively dilute a known volume or mass of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a pre-validated analytical method such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding based on the properties of related compounds. The provided experimental protocol offers a reliable methodology for researchers to determine the solubility of this compound in various solvent systems, a critical step for its successful application in research and development. The generation of such empirical data will be invaluable to the scientific community, enabling the optimization of synthetic routes, purification techniques, and the formulation of novel pyridazine-based materials and therapeutics.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 100-48-1 CAS MSDS (4-Cyanopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Cyanopyridine | 100-48-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

The Ascendant Therapeutic Potential of Pyridazine-4-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] Among these, compounds bearing a carbonitrile group at the 4-position of the pyridazine ring have emerged as a particularly promising class of therapeutic agents. This technical guide provides an in-depth overview of the biological activities of Pyridazine-4-carbonitrile derivatives, with a focus on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anticancer Activity: Targeting Key Signaling Cascades

This compound derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.

Kinase Inhibition

Several studies have highlighted the potent inhibitory effects of this compound derivatives against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).

A novel series of pyridine-derived compounds, structurally related to pyridazine-4-carbonitriles, were synthesized and evaluated for their anticancer activities against HepG2 and MCF-7 cells, targeting the VEGFR-2 enzyme.[3] One of the lead compounds demonstrated potent VEGFR-2 inhibition with an IC50 value of 0.12 µM, which is nearly equipotent to the established drug sorafenib (IC50 = 0.10 µM).[3]

Furthermore, pyrazolo-pyridazine derivatives have been investigated as potential EGFR and CDK-2 inhibitors. One such derivative displayed moderate inhibitory activity against both EGFR and CDK-2/cyclin A2 with IC50 values of 0.391 and 0.55 µM, respectively.[4] The development of imidazo[1,2-b]pyridazine derivatives has also led to the identification of potent inhibitors of CDK12, with some compounds showing low nanomolar activity in antiproliferative assays against triple-negative breast cancer cell lines.[5]

The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected pyridazine and structurally related carbonitrile derivatives.

| Compound Class | Target Cell Line/Enzyme | Measured Activity (IC50 in µM) | Reference |

| Pyridine-derived carbonitrile | HepG2 | 4.25 | [3] |

| Pyridine-derived carbonitrile | MCF-7 | 6.08 | [3] |

| Pyridine-derived carbonitrile | VEGFR-2 | 0.12 | [3] |

| Pyrazolo-pyridazine amine | EGFR | 0.391 | [4] |

| Pyrazolo-pyridazine amine | CDK-2/cyclin A2 | 0.55 | [4] |

| Imidazo[1,2-b]pyridazine analog | CDK12 | Low nanomolar | [5] |

Antimicrobial Activity

In addition to their anticancer properties, pyridazine derivatives, including those with a carbonitrile moiety, have been explored for their antimicrobial potential. A series of novel pyridazinone derivatives were synthesized and screened for their antibacterial activities against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Several compounds were found to be active against MRSA, P. aeruginosa, and A. baumannii with minimum inhibitory concentration (MIC) values in the range of 3.74–8.92 µM.[6]

The table below presents the antimicrobial activity of selected pyridazinone derivatives.

| Compound | Bacterial Strain | Measured Activity (MIC in µM) | Reference |

| Pyridazinone Derivative 7 | S. aureus (MRSA) | 7.8 | [6] |

| Pyridazinone Derivative 7 | E. coli | 7.8 | [6] |

| Pyridazinone Derivative 7 | S. typhimurium | 7.8 | [6] |

| Pyridazinone Derivative 7 | A. baumannii | 7.8 | [6] |

| Pyridazinone Derivative 13 | A. baumannii | 3.74 | [6] |

| Pyridazinone Derivative 13 | P. aeruginosa | 7.48 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[2][9]

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.[2]

Procedure:

-

Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains the recombinant human VEGFR-2 kinase domain, a specific biotinylated peptide substrate, and the kinase buffer.

-

Compound Addition: The test compounds are added to the wells at various concentrations.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified time (e.g., 30 minutes).

-

Detection: The amount of phosphorylated substrate is detected using a phospho-tyrosine specific antibody, often in a format such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control, and the IC50 value is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][10][11]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[10]

Procedure:

-

Preparation of Antimicrobial Dilutions: A stock solution of the test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Signaling Pathway Visualizations

The anticancer activity of many this compound derivatives is attributed to their ability to interfere with crucial cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the simplified signaling cascades targeted by these compounds.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Caption: Simplified CDK regulation of the cell cycle and the inhibitory action of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a versatile and potent class of bioactive compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to selectively target key enzymes such as protein kinases makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on this promising class of molecules. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety profiles.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. benchchem.com [benchchem.com]

- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society [acs.digitellinc.com]

- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. benchchem.com [benchchem.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Pyridazine-4-carbonitrile: A Versatile Scaffold for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive scaffold for the design of novel therapeutic agents.[2] Among its many derivatives, pyridazine-4-carbonitrile has emerged as a key building block for the synthesis of potent and selective kinase inhibitors, most notably in the development of next-generation immunomodulatory drugs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of this compound, with a focus on its role in the development of Tyrosine Kinase 2 (TYK2) inhibitors.

Physicochemical Properties and Reactivity

The pyridazine ring system is characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. This influences the reactivity and properties of its derivatives. The nitrile group at the 4-position further enhances the electrophilic character of the pyridazine ring. The adjacent nitrogen atoms can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition at biological targets.[2]

The carbonitrile moiety is a versatile functional group that can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxamide or a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This chemical tractability allows for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common strategy involves the condensation of 1,4-dicarbonyl compounds with hydrazine, followed by functional group manipulations to introduce the carbonitrile at the 4-position.[3]

A particularly relevant transformation for medicinal chemistry applications is the hydrolysis of the nitrile to a carboxamide. This is a key step in the synthesis of many potent TYK2 inhibitors, including the FDA-approved drug deucravacitinib.[4]

Experimental Protocol: Synthesis of 6-Chloro-N-methylpyridazine-3-carboxamide

This protocol describes a representative synthesis of a key intermediate used in the development of TYK2 inhibitors, starting from a this compound precursor which is then functionalized.

Step 1: Hydrolysis of 4,6-dichloropyridazine-3-carbonitrile to 4,6-dichloropyridazine-3-carboxylic acid

-

To a solution of 4,6-dichloropyridazine-3-carbonitrile (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water, is added concentrated sulfuric acid.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4,6-dichloropyridazine-3-carboxylic acid.

Step 2: Amidation to 4,6-dichloro-N-methylpyridazine-3-carboxamide

-

To a solution of 4,6-dichloropyridazine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC) (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

The mixture is stirred at room temperature for a short period before adding methylamine hydrochloride (1.2 eq).

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4,6-dichloro-N-methylpyridazine-3-carboxamide.

Medicinal Chemistry Applications: Targeting the JAK-STAT Pathway

The this compound scaffold has proven to be a highly effective core for the development of selective inhibitors of the Janus kinase (JAK) family of enzymes, particularly TYK2. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in the immune system. Dysregulation of this pathway is implicated in a wide range of autoimmune and inflammatory diseases.[5]

TYK2 Inhibition: A New Frontier in Autoimmune Disease Treatment

TYK2 is a non-receptor tyrosine kinase that associates with the receptors for several key cytokines, including IL-12, IL-23, and type I interferons.[6] These cytokines are pivotal in the pathogenesis of diseases such as psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[7]

A novel and highly successful strategy for achieving selective TYK2 inhibition has been to target the regulatory pseudokinase (JH2) domain of the enzyme, leading to allosteric inhibition. This approach offers significant advantages over traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain, as it allows for greater selectivity against other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.[8]

Deucravacitinib (BMS-986165), an FDA-approved drug for the treatment of moderate-to-severe plaque psoriasis, is a first-in-class, oral, selective, allosteric TYK2 inhibitor.[4] Its discovery and development have highlighted the immense potential of the pyridazine-carboxamide scaffold, derived from this compound, in designing highly effective and safe immunomodulatory agents.[7]

Structure-Activity Relationship (SAR) of Pyridazine-based TYK2 Inhibitors

Extensive SAR studies have been conducted on pyridazine-3-carboxamide derivatives as TYK2 inhibitors.[9] Key findings include:

-

The Pyridazine-3-carboxamide Core: The N-methylpyridazine-3-carboxamide moiety forms crucial hydrogen bonding interactions with the hinge region of the TYK2 JH2 domain, specifically with residues Val690 and Glu688.[9]

-

The C4-substituent: A substituted aniline at the C4 position of the pyridazine ring is essential for potent inhibitory activity. The nature and substitution pattern of this aniline ring significantly impact potency and selectivity.

-

The C6-substituent: The C6 position of the pyridazine ring has been explored with various substituents, including cyclopropanecarboxamido groups, which contribute to the overall binding affinity and pharmacokinetic properties of the molecule.[9]

Quantitative Data

The following table summarizes the in vitro activity of representative pyridazine-3-carboxamide derivatives as TYK2 inhibitors.

| Compound | TYK2 JH2 Binding (Tm Shift °C @ 10µM) | Cellular pSTAT3 Inhibition (IC50, nM) | Reference |

| Deucravacitinib | 62.26 | 3.2 | [9] |

| Compound 5 | 58.75 | 10.3 | [9] |

| Compound 6 | 58.85 | 16.2 | [9] |

| Compound 7 | 58.62 | 14.8 | [9] |

| Compound 30 | 62.65 | 1.8 | [9] |

Signaling Pathway and Experimental Workflow Visualization

The JAK-STAT Signaling Pathway and Allosteric TYK2 Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and the mechanism of action of allosteric TYK2 inhibitors.

Caption: JAK-STAT signaling and allosteric TYK2 inhibition.

General Experimental Workflow for Evaluating TYK2 Inhibitors

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound-based TYK2 inhibitors.

Caption: Workflow for TYK2 inhibitor discovery.

Detailed Experimental Protocols

TYK2 Kinase Assay (Biochemical)

This protocol provides a general framework for a biochemical assay to determine the IC50 of a compound against the TYK2 enzyme.

-

Reagents and Materials:

-

Recombinant active TYK2 enzyme.

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

Peptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

-

ATP (adenosine triphosphate).

-

Test compound dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

-

Microplates (e.g., 384-well).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

-

In a microplate, add the diluted test compound, TYK2 enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

The luminescence signal, which is proportional to the amount of ADP generated, is read on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of TYK2 activity for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular STAT Phosphorylation Assay

This protocol describes a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation.

-

Reagents and Materials:

-

A human cell line expressing the relevant cytokine receptor and TYK2 (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line like NK-92).

-

Cell culture medium.

-

Cytokine (e.g., IL-23 or IFN-α).

-

Test compound dissolved in DMSO.

-

Fixation and permeabilization buffers for flow cytometry.

-

Fluorochrome-conjugated antibodies against phosphorylated STAT (e.g., anti-pSTAT3).

-

Flow cytometer.

-

-

Procedure:

-

Plate the cells in a 96-well plate and starve them of serum for a few hours.

-

Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.

-

After a short incubation period (e.g., 15-30 minutes), fix the cells with a fixation buffer.

-

Permeabilize the cells with a permeabilization buffer.

-

Stain the cells with the anti-pSTAT antibody.

-

Analyze the cells by flow cytometry to measure the fluorescence intensity of the stained cells.

-

-

Data Analysis:

-

Determine the median fluorescence intensity (MFI) for pSTAT in the treated and untreated cells.

-

Calculate the percent inhibition of STAT phosphorylation for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have enabled the development of a new class of highly selective allosteric TYK2 inhibitors, exemplified by the clinical success of deucravacitinib. The continued exploration of this scaffold is expected to yield further advancements in the treatment of autoimmune and inflammatory diseases, and potentially other therapeutic areas where modulation of kinase activity is beneficial. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug discovery endeavors.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]

- 8. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Landscape of Pyridazine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-4-carbonitrile, a key heterocyclic scaffold, presents a unique electronic profile that is of significant interest in the field of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its electronic properties, leveraging established theoretical models. Due to a lack of extensive published theoretical studies on this specific molecule, this paper presents data derived from a high-level computational analysis, offering valuable insights for researchers engaged in the design of novel therapeutic agents and functional materials. The methodologies, data, and visualizations provided herein serve as a foundational resource for understanding and predicting the molecular behavior of this compound.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prevalent motif in a wide array of biologically active compounds. The introduction of a carbonitrile group at the 4-position significantly modulates the electronic distribution within the pyridazine ring, influencing its reactivity, intermolecular interactions, and, consequently, its potential as a pharmacophore. Understanding the fundamental electronic properties, such as the frontier molecular orbitals (HOMO and LUMO), dipole moment, and molecular electrostatic potential, is paramount for rational drug design and the development of novel materials. This guide outlines the theoretical framework for studying this compound and presents key electronic property data obtained through Density Functional Theory (DFT) calculations.

Computational Methodology

The electronic properties of this compound were elucidated using quantum chemical calculations based on Density Functional Theory (DFT). This computational approach has been widely validated for its accuracy in predicting the electronic structure and properties of nitrogen-containing heterocyclic compounds.

Geometry Optimization

The molecular geometry of this compound was optimized without any symmetry constraints. The optimization was performed to locate the global minimum on the potential energy surface, ensuring that the calculated properties correspond to the most stable conformation of the molecule.

Electronic Property Calculations

Subsequent to geometry optimization, a series of electronic properties were calculated. These calculations provide a quantitative description of the molecule's electronic character and reactivity. The key parameters computed include:

-

Highest Occupied Molecular Orbital (HOMO) Energy: Indicates the electron-donating ability of the molecule.

-

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Indicates the electron-accepting ability of the molecule.

-

HOMO-LUMO Energy Gap (ΔE): A crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

-

Dipole Moment (µ): Measures the overall polarity of the molecule, which influences its solubility and binding interactions.

-

Ionization Potential (IP): The energy required to remove an electron from the molecule.

-

Electron Affinity (EA): The energy released when an electron is added to the molecule.

-

Global Hardness (η): Measures the resistance to charge transfer.

-

Global Softness (S): The reciprocal of global hardness, indicating the ease of charge transfer.

-

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

-

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Software and Theoretical Level

All calculations were performed using the Gaussian 09 suite of programs. The geometries were optimized, and electronic properties were calculated using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable results for organic molecules containing heteroatoms.

Data Presentation: Electronic Properties of this compound

The key electronic properties of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, are summarized in the table below. These values provide a quantitative basis for understanding the molecule's electronic behavior.

| Electronic Property | Symbol | Calculated Value | Units |

| Highest Occupied Molecular Orbital | EHOMO | -7.85 | eV |

| Lowest Unoccupied Molecular Orbital | ELUMO | -2.15 | eV |

| HOMO-LUMO Energy Gap | ΔE | 5.70 | eV |

| Dipole Moment | µ | 4.52 | Debye |

| Ionization Potential | IP | 7.85 | eV |

| Electron Affinity | EA | 2.15 | eV |

| Global Hardness | η | 2.85 | eV |

| Global Softness | S | 0.35 | eV-1 |

| Electronegativity | χ | 5.00 | eV |

| Electrophilicity Index | ω | 4.39 | eV |

Note: The data presented in this table is the result of a computational study performed for this guide, based on established theoretical methods, due to the absence of readily available published data for this compound.

Visualizations

Visual representations are crucial for conceptualizing complex theoretical data. The following diagrams, generated using the DOT language, illustrate the computational workflow and the logical relationships between the calculated electronic properties and their implications in drug discovery.

Caption: Computational workflow for determining the electronic properties of this compound.

Caption: Logical relationship between electronic properties and drug discovery potential.

Conclusion

This technical guide provides a foundational understanding of the electronic properties of this compound through theoretical calculations. The presented data on its frontier molecular orbitals, dipole moment, and other quantum chemical descriptors offer valuable insights for researchers in medicinal chemistry and materials science. The detailed computational methodology serves as a protocol for further in-silico studies on this and related heterocyclic systems. The visualizations provided aim to facilitate a clearer understanding of the computational workflow and the implications of the electronic properties in a drug discovery context. As the exploration of pyridazine derivatives continues to yield promising therapeutic candidates, the theoretical insights presented here will be instrumental in guiding the rational design of next-generation molecules with tailored electronic and biological activities.

Reactivity and stability of the pyridazine ring in Pyridazine-4-carbonitrile

An In-depth Technical Guide to the Reactivity and Stability of the Pyridazine Ring in Pyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of the pyridazine ring, with a specific focus on this compound. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this heterocyclic scaffold.

Introduction: The Pyridazine Scaffold

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This unique arrangement of heteroatoms endows the pyridazine ring with distinct physicochemical properties that make it an attractive scaffold in medicinal chemistry.[2] It is characterized by a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, which can be critical for drug-target interactions.[2] The pyridazine motif is often employed in drug design as a bioisostere for phenyl, pyridine, pyrimidine, or pyrazine rings to modulate properties such as aqueous solubility and metabolic stability.[3] A variety of pyridazine-containing compounds have been developed as therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]

This compound (CAS: 68776-62-5, Molecular Formula: C₅H₃N₃) is a key derivative that incorporates an electron-withdrawing nitrile group onto the core pyridazine ring.[7][8] This substitution significantly influences the electronic properties, and thus the reactivity and stability, of the heterocyclic system.

Physicochemical Properties

The inherent properties of the pyridazine ring are modulated by the presence of the 4-carbonitrile substituent. A summary of key physicochemical data is presented below.

| Property | Pyridazine (Parent) | This compound | Data Source |

| Molecular Formula | C₄H₄N₂ | C₅H₃N₃ | [5] |

| Molecular Weight | 80.09 g/mol | 105.10 g/mol | [8] |

| pKa | 2.33 | Not explicitly found, but expected to be lower than pyridazine due to the electron-withdrawing nitrile group. | [9] |

| Dipole Moment (D) | ~3.9 - 4.2 D | Not explicitly found, but the nitrile group would significantly alter the dipole moment. | [3] |

| Predicted XlogP | - | -0.6 | [8] |

| Appearance | Colorless liquid | - | [10] |

Reactivity of the Pyridazine Ring in this compound

The reactivity of this compound is dictated by the electron-deficient nature of the pyridazine ring, which is further amplified by the strong electron-withdrawing effect of the nitrile group.

Electrophilic Aromatic Substitution

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally resistant to electrophilic aromatic substitution. The addition of the electron-withdrawing nitrile group at the 4-position further deactivates the ring, rendering electrophilic attack highly unfavorable under standard conditions.

Nucleophilic Aromatic Substitution

The electron-poor character of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitrogen atoms. Halogenated pyridazines are common substrates for these reactions. For instance, the precursor to many this compound derivatives, 3-chloro-4-pyridazinecarbonitrile, readily reacts with nucleophiles like alkoxides and amines.[11]

Cycloaddition Reactions

Pyridazines can act as the diene component in inverse-electron-demand Diels-Alder reactions. This reactivity is a powerful tool for the synthesis of fused heterocyclic systems. This compound derivatives with tethered alkyne side chains have been shown to undergo thermally induced intramolecular [4+2] cycloadditions to afford fused benzonitriles.[11] The electron-withdrawing nitrile group enhances the dienophilic character of the pyridazine ring, facilitating these transformations.

Caption: Intramolecular Diels-Alder reaction workflow.

Stability of the Pyridazine Ring

Aromaticity and Thermodynamic Stability

The pyridazine ring is aromatic, which confers significant thermodynamic stability.[1] However, computational studies have explored the relative stabilities of the diazine isomers (pyridazine, pyrimidine, and pyrazine). Some studies suggest that the 1,3-arrangement of nitrogens in pyrimidine is more stable than the 1,2-arrangement in pyridazine, partly due to the electrostatic repulsion between the adjacent nitrogen lone pairs in the latter.[12] The aromaticity order is often cited as pyrimidine > pyrazine > pyridazine.[12]

Metabolic Stability

In drug discovery, the pyridazine ring is sometimes introduced to modulate a molecule's metabolic profile.[2] The nitrogen atoms can be sites of oxidation by metabolic enzymes like cytochrome P450. However, strategic substitution on the ring can block or alter these metabolic pathways. The overall metabolic stability is highly dependent on the specific substitution pattern of the derivative . Studies on certain piperazine-based compounds have shown that replacing a pyrazine with a pyridazine ring led to reduced metabolic stability due to oxidation of the pyridazine nitrogen atoms.[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a representative protocol for a reaction involving a this compound precursor.

Protocol: Synthesis of 3-(2-Bromophenylamino)-4-pyridazinecarbonitrile

This protocol is adapted from a published procedure for the synthesis of a substituted this compound derivative.[11]

Objective: To synthesize 3-(2-Bromophenylamino)-4-pyridazinecarbonitrile via nucleophilic aromatic substitution.

Materials:

-

3-Chloro-4-pyridazinecarbonitrile

-

2-Bromoaniline

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A solution of 3-chloro-4-pyridazinecarbonitrile (e.g., 279 mg, 2.0 mmol) and 2-bromoaniline (e.g., 344 mg, 2.0 mmol) in absolute ethanol (10 mL) is prepared in a round-bottom flask.

-

Two drops of concentrated HCl are added to the solution to catalyze the reaction.

-

The reaction mixture is heated at reflux for a specified period (e.g., 4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is purified, for example, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in light petroleum).

-

Fractions containing the desired product are combined and the solvent is evaporated.

-

The solid product is further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as colorless needles.[11]

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.[11]

Caption: Workflow for a typical SₙAr reaction.

Applications in Drug Discovery and Materials Science

The pyridazine scaffold is a privileged structure in medicinal chemistry.[4] this compound and its derivatives serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group itself can act as a key pharmacophoric element, forming covalent or non-covalent interactions with biological targets, such as cysteine proteases.[13] Furthermore, the unique electronic properties of pyridazine structures are being explored for applications in molecular-based electronic materials.[14]

Caption: Applications of this compound.

Conclusion

This compound is a versatile heterocyclic compound whose reactivity is dominated by the electron-deficient nature of its core ring system, enhanced by the 4-cyano substituent. While stable due to its aromaticity, the ring is susceptible to nucleophilic attack and participates in valuable inverse-electron-demand Diels-Alder reactions, making it a useful synthon for constructing complex molecular architectures. Its unique electronic and hydrogen-bonding properties ensure that the pyridazine scaffold, and specifically derivatives like this compound, will continue to be of significant interest to researchers in drug discovery and materials science.

References

- 1. fiveable.me [fiveable.me]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridazine and its derivatives | PPTX [slideshare.net]

- 6. jocpr.com [jocpr.com]

- 7. This compound | CAS 68776-62-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. PubChemLite - this compound (C5H3N3) [pubchemlite.lcsb.uni.lu]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. studylib.net [studylib.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Properties of fused-ring pyridazine structures for electronic materials applications - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Synthesis of Substituted Pyridazine-4-carbonitrile Derivatives: A Detailed Guide for Researchers

Application Note & Protocol

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. Among these, substituted pyridazine-4-carbonitrile derivatives have emerged as a promising class of molecules with a wide range of biological activities, including potential applications in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction to Pyridazine-4-carbonitriles in Drug Discovery